

Technical Support Center: Optimizing Enterobactin Iron-Chelation Efficiency

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Compound of Interest			
Compound Name:	Enterobactin		
Cat. No.:	B1671361	Get Quote	

Welcome to the technical support center for **enterobactin**-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the iron-chelation efficiency of **enterobactin** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **enterobactin** and why is it such a potent iron chelator?

Enterobactin, also known as enterochelin, is a siderophore produced by Gram-negative bacteria like Escherichia coli and Salmonella typhimurium to acquire iron from their environment.[1][2] It is one of the strongest known siderophores, exhibiting an extraordinarily high affinity for ferric iron (Fe³⁺), with an affinity constant (K) of 10⁵² M⁻¹.[1] This high affinity allows bacteria to scavenge iron even in environments where its concentration is extremely low, such as within a host organism.[1]

Q2: What are the key factors that influence **enterobactin**'s iron chelation efficiency?

Several factors can impact the efficiency of iron chelation by **enterobactin** in experimental settings:

• pH: The reduction potential of the Fe³⁺/Fe²⁺–**enterobactin** complex is pH-dependent.[1] At a physiological pH of 7.4, the potential is approximately -0.79 V, which changes at different pH



levels.[1] It is significantly more efficient as an iron chelator than other siderophores like aerobactin at a pH above \sim 5.0.[3]

- Iron Concentration: The production of **enterobactin** by bacteria is tightly regulated by iron availability.[4] In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein represses the transcription of genes involved in **enterobactin** biosynthesis.[4] Conversely, under iron-limiting conditions, this repression is lifted, and **enterobactin** is produced.[4]
- Presence of Lipocalin-2: In host environments, the protein lipocalin-2 (siderocalin) can bind to **enterobactin** with high affinity, sequestering it and preventing bacterial iron uptake.[4] This is a crucial aspect of the host's nutritional immunity.[4]
- Hydrolysis of Enterobactin: For iron to be released within the bacterial cell, the
 enterobactin-iron complex must be cleaved by an enzyme called ferric enterobactin
 esterase (Fes).[1][5] This hydrolysis breaks down the enterobactin backbone.[1]

Q3: How can I measure the iron-chelation activity of my **enterobactin** sample?

The Chrome Azurol S (CAS) assay is a widely used method to determine the siderophore activity of **enterobactin**.[6][7] This colorimetric assay is based on the principle that the blue-colored CAS-iron complex will turn orange or yellow when a stronger chelator, like **enterobactin**, sequesters the iron from the CAS dye.[6][7] The change in absorbance at 630 nm can be measured to quantify the iron-chelating activity.[6][7]

Troubleshooting Guide

Problem 1: Low or no iron chelation detected in the CAS assay.

- Possible Cause 1: Degraded Enterobactin Sample.
 - Troubleshooting Step: Enterobactin can be susceptible to degradation. Ensure proper storage of your enterobactin sample, typically at low temperatures and protected from light. The stability of enterobactin can be assessed by comparing its activity to a fresh or commercially available standard. Reversed-phase HPLC can be used to analyze the purity and identify degradation products.[8][9]
- Possible Cause 2: Incorrect pH of the Assay Buffer.



- Troubleshooting Step: Verify the pH of your CAS assay solution. The iron-chelating efficiency of **enterobactin** is pH-dependent.[1][3] Ensure the pH is within the optimal range for the assay, typically around neutral pH.
- Possible Cause 3: Inactive Enterobactin (already iron-bound).
 - Troubleshooting Step: If your enterobactin was purified from a culture, it might already be complexed with iron (holo-enterobactin). Iron-bound enterobactin will not show chelating activity in the CAS assay.[7] Consider purifying apo-enterobactin (iron-free) or using a purification method that removes bound iron.

Problem 2: Inconsistent results in cell-based iron uptake assays.

- Possible Cause 1: Presence of Lipocalin-2 in Cell Culture Media.
 - Troubleshooting Step: If you are using serum-containing media, it may contain lipocalin-2, which will sequester enterobactin and inhibit its uptake by cells.[4] Consider using a serum-free medium or a medium with low lipocalin-2 levels.
- Possible Cause 2: Cell Line Does Not Express Enterobactin Receptors.
 - Troubleshooting Step: Not all cell types will have the necessary receptors (e.g., FepA in E. coli) to take up the ferric-enterobactin complex.[1][10] Confirm that your chosen cell line is appropriate for studying enterobactin-mediated iron uptake.
- Possible Cause 3: Hydrophobicity of Enterobactin Affecting Permeability.
 - Troubleshooting Step: Enterobactin is relatively hydrophobic, which facilitates its
 membrane permeability compared to more hydrophilic siderophores like deferoxamine
 (DFO).[6] However, experimental conditions can affect its interaction with the cell
 membrane. Ensure proper solubilization of enterobactin in your experimental buffer.

Quantitative Data Summary

The following table summarizes the iron chelation efficiency of **enterobactin** compared to another common siderophore, deferoxamine (DFO), using the Chrome Azurol S (CAS) liquid assay.[6]



Chelator	Concentration	Incubation Time	Iron Chelation (%)
Enterobactin	25 μΜ	20 min	Apparent Activity
Enterobactin	25 μΜ	3 h	~90%
Deferoxamine	25 μΜ	12 h	~60%
Deferoxamine	25 μΜ	24 h	~70%

Experimental Protocols

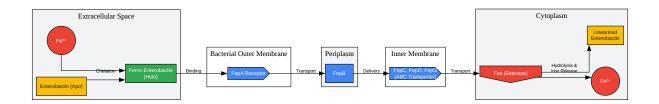
Chrome Azurol S (CAS) Liquid Assay Protocol

This protocol is adapted from previously described methods.[6][7]

- Preparation of CAS Reagent: Prepare the CAS assay solution as described by Schwyn and Neilands.
- · Assay Procedure:
 - $\circ~$ To 100 μl of the CAS liquid reagent, add your **enterobactin** sample (e.g., 25 μM final concentration).
 - Incubate the mixture at room temperature for a specified time (e.g., 20 minutes to several hours).
 - Measure the absorbance at 630 nm using a spectrophotometer.
- Calculation of Iron Chelation: The percent of iron chelation can be calculated using the formula: % Chelation = [(Ar As) / Ar] x 100 Where Ar is the absorbance of the reference (CAS reagent without siderophore) and As is the absorbance of the sample.

Visualizations

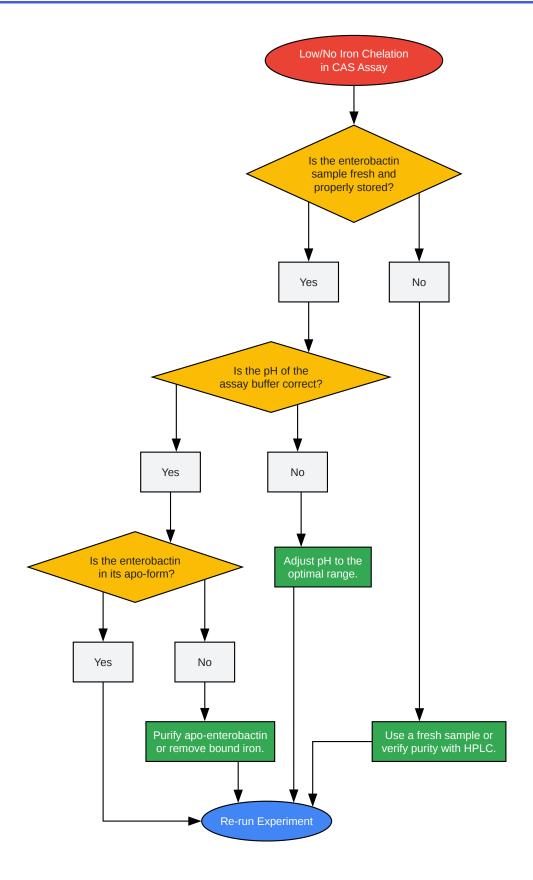




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Caption: Bacterial iron uptake pathway mediated by enterobactin.





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Caption: Troubleshooting workflow for low iron chelation in a CAS assay.



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